molecular formula C9H15Cl2N3O2 B597185 N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride CAS No. 102494-89-3

N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride

Cat. No.: B597185
CAS No.: 102494-89-3
M. Wt: 268.138
InChI Key: MTCUVYRXCYLJPP-UHFFFAOYSA-N
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Description

N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3O2 and a molecular weight of 268.14 g/mol . This compound is known for its applications in various fields, including organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 2-nitrobenzyl chloride with ethane-1,2-diamine in the presence of a suitable solvent and base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted in large-scale reactors under optimized conditions to maximize yield and purity. The product is then purified and crystallized to obtain the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride is unique due to its specific nitrobenzyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo both reduction and substitution reactions makes it versatile for various applications in organic synthesis and biological studies .

Properties

IUPAC Name

N'-[(2-nitrophenyl)methyl]ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.2ClH/c10-5-6-11-7-8-3-1-2-4-9(8)12(13)14;;/h1-4,11H,5-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCUVYRXCYLJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCN)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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